molecular formula C15H16N4OS B6447024 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole CAS No. 2548996-94-5

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole

Cat. No.: B6447024
CAS No.: 2548996-94-5
M. Wt: 300.4 g/mol
InChI Key: JTHBPSMVBLBBMI-UHFFFAOYSA-N
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Description

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole is a complex organic compound featuring a unique combination of an imidazole ring, an azetidine ring, and a benzothiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of these heterocyclic structures imparts unique chemical and biological properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the methoxy group at the 5-position. The azetidine ring is then constructed and attached to the benzothiazole core. Finally, the imidazole moiety is introduced via a nucleophilic substitution reaction.

    Benzothiazole Core Synthesis: The benzothiazole core can be synthesized from 2-aminothiophenol and carbon disulfide, followed by cyclization with an appropriate electrophile.

    Methoxy Group Introduction: The methoxy group can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

    Azetidine Ring Construction: The azetidine ring can be synthesized from 3-chloropropanol and ammonia, followed by cyclization.

    Imidazole Introduction: The imidazole moiety can be introduced via a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group on the azetidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring, where the imidazole moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dihydroimidazole derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The presence of the imidazole ring suggests it could have antifungal, antibacterial, or antiviral activities. Additionally, the benzothiazole moiety is known for its anticancer properties, making this compound a potential candidate for cancer therapy.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its heterocyclic structure could impart desirable characteristics such as thermal stability, conductivity, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole is likely multifaceted, involving interactions with various molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The azetidine ring can act as a reactive intermediate, participating in various biochemical pathways. The benzothiazole moiety can intercalate with DNA, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzothiazole
  • 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3-benzothiazole
  • 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-nitro-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a bioactive molecule and its utility in various applications.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-5-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-20-12-2-3-14-13(6-12)17-15(21-14)19-8-11(9-19)7-18-5-4-16-10-18/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHBPSMVBLBBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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